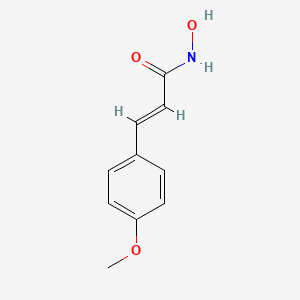

p-Methoxycinnamohydroxamic acid

Description

Structure

3D Structure

Properties

CAS No. |

25357-01-1 |

|---|---|

Molecular Formula |

C10H11NO3 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

(E)-N-hydroxy-3-(4-methoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C10H11NO3/c1-14-9-5-2-8(3-6-9)4-7-10(12)11-13/h2-7,13H,1H3,(H,11,12)/b7-4+ |

InChI Key |

BQDLTSGIXOYYHY-QPJJXVBHSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)NO |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)NO |

Origin of Product |

United States |

Elucidation of Biological Activities and Underlying Molecular Mechanisms

Enzymatic Inhibition Investigations

The inhibitory potential of hydroxamic acids is rooted in their fundamental coordination chemistry with metal ions, which are essential cofactors for a wide range of enzymes.

Hydroxamic acids are a prominent class of metal-binding groups (MBGs) utilized in the design of metalloenzyme inhibitors. nih.gov The typical structure of these inhibitors includes the hydroxamic acid moiety, which serves as the metal-chelating group, a linker, and a backbone or capping group that provides specificity through interactions with the enzyme's active site. nih.govnih.gov

The inhibitory action of the hydroxamic acid functional group stems from its ability to act as a potent chelator of the metal ions within the catalytic domain of metalloenzymes. nih.gov This group typically binds to the metal ion, such as Zn(II) or Fe(III), in a bidentate fashion, using the two oxygen atoms of the hydroxamate. nih.gov This coordination displaces essential water molecules from the metal ion, occupying the active site and preventing the catalytic activity of the enzyme. nih.gov

The coordination chemistry of Cadmium(II), a soft metal ion similar to Zinc(II), shows a preference for soft donor groups like sulfur, but coordination with nitrogen and oxygen is also common. unife.it The stability of these metal complexes is a key factor in their biological activity. unife.it For instance, studies on certain iron chelators have shown that zinc(II) chelation becomes significant around physiological pH, which is relevant for enzyme inhibition. nih.gov The effectiveness of these chelators is often compared to clinically used agents like desferrioxamine. nih.gov

Histone deacetylases (HDACs) are a family of zinc-dependent enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones. nih.govmdpi.com An imbalance in HDAC activity is linked to the progression of diseases like cancer, making them a key therapeutic target. nih.gov

Hydroxamic acid-based compounds are among the most potent pan-HDAC inhibitors (HDACIs). nih.govmdpi.com The classic pharmacophore for these inhibitors consists of a zinc-binding group (ZBG), which is the hydroxamic acid, a hydrophobic capping group for interacting with the enzyme's surface, and a linker connecting them. nih.gov The hydroxamic acid moiety chelates the Zn(II) ion deep within the HDAC active site, effectively blocking its enzymatic function. mdpi.com This inhibition leads to the hyperacetylation of histones, which can result in the transcriptional activation of suppressed genes, including tumor suppressor genes like p21WAF1. nih.govnih.gov The inhibitor Suberoylanilide Hydroxamic Acid (SAHA), for example, has been shown to decrease the amount of HDAC1 bound to the p21(WAF1) promoter, leading to its activation. nih.gov

Table 1: Examples of Hydroxamic Acid-Based HDAC Inhibitors

| Inhibitor | Type | Target Class |

|---|---|---|

| Suberoylanilide hydroxamic acid (SAHA, Vorinostat) | Pan-inhibitor | Class I, II, IV |

| Trichostatin A (TSA) | Pan-inhibitor | Class I, II |

| Panobinostat (LBH589) | Pan-inhibitor | Class I, II, IV |

This table provides examples of well-known pan-HDAC inhibitors that utilize a hydroxamic acid moiety to chelate the active site zinc ion. mdpi.com

Peptide deformylase (PDF) is a metalloenzyme that is essential for bacterial protein synthesis and survival. nih.gov It catalyzes the removal of the N-formyl group from the N-terminal methionine of newly synthesized polypeptides. nih.gov Because this process is vital for bacteria but not for mammalian cells, PDF is an attractive target for the development of novel antibacterial agents. nih.govnih.gov

The PDF enzyme contains a metal ion (such as Ni²⁺, Zn²⁺, or Fe²⁺) in its active site. nih.gov Hydroxamic acid derivatives have been developed as potent inhibitors of PDF. researchgate.net These compounds act by chelating the catalytic metal ion in the enzyme's active site, thereby blocking its function and inhibiting bacterial growth. researchgate.net The inhibitory activity of these compounds has been demonstrated against a range of pathogenic bacteria. researchgate.net

Mechanism of Metalloenzyme Inhibition by the Hydroxamic Acid Moiety

Modulation of Bacterial Virulence Systems

Beyond direct enzymatic inhibition, hydroxamic acid derivatives can also modulate complex bacterial systems responsible for pathogenicity, offering an alternative strategy to combat bacterial infections that may reduce the selective pressure for resistance. nih.govnih.gov

Many Gram-negative plant pathogens, such as Dickeya species, utilize a Type III Secretion System (T3SS) to inject effector proteins directly into host plant cells. nih.govnih.gov This system is a primary virulence factor, enabling the bacteria to suppress host defenses and cause disease, such as soft rot. nih.govnih.gov

Research has identified that derivatives of plant phenolic compounds can inhibit the expression of the T3SS. nih.gov Specifically, trans-4-hydroxycinnamohydroxamic acid, a compound structurally similar to p-methoxycinnamohydroxamic acid, has been shown to repress the expression of the T3SS in the plant pathogen Dickeya dadantii. nih.gov This inhibition occurs via the HrpX/HrpY-HrpS-RpoN-HrpL regulatory pathway, which controls the expression of hrp (hypersensitive response and pathogenicity) genes. nih.gov By downregulating the master regulator gene hrpL, the entire T3SS cascade is suppressed, leading to a reduction in the hypersensitive response on non-host plants and diminished disease symptoms on host plants. nih.gov This approach targets bacterial virulence rather than viability, presenting a promising strategy for disease control. nih.govnih.gov

Table 2: Effect of Cinnamic Acid Derivatives on T3SS Regulation in Dickeya

| Compound | Effect on T3SS | Regulatory Pathway | Reference |

|---|---|---|---|

| o-Coumaric acid | Upregulation | GacS/GacA-RsmB-RsmA-HrpL | nih.gov |

| t-Cinnamic acid | Upregulation | GacS/GacA-RsmB-RsmA-HrpL | nih.gov |

| trans-4-hydroxycinnamohydroxamic acid | Repression | HrpX/HrpY-HrpS-RpoN-HrpL | nih.gov |

This table summarizes the regulatory effects of various cinnamic acid derivatives on the Type III Secretion System (T3SS) in the plant pathogen Dickeya dadantii, highlighting both inducing and inhibiting compounds. nih.govnih.gov

Inhibition of Type III Secretion System (T3SS) in Plant Pathogens

Molecular Mechanisms of T3SS Regulatory Pathway Interference

Research on Other Mechanistic Biological Effects

Beyond its well-documented role as a T3SS inhibitor in plant pathogens, this compound exhibits a range of other biological effects, indicating a multi-faceted mechanism of action. These include antimicrobial, antioxidant, and quorum sensing inhibitory activities.

Recent studies have highlighted the potential of cinnamoyl hydroxamates, including a methoxy (B1213986) derivative, as quorum sensing (QS) inhibitors against Pseudomonas aeruginosa. nih.gov Molecular docking studies suggest that these compounds may inhibit the RhlI/R system by competing with the native signaling molecule, C4-HSL. nih.gov This interference with bacterial communication can lead to a reduction in the production of various virulence factors and biofilm formation. nih.gov

Furthermore, this compound has demonstrated hepatoprotective effects. Its mechanism in this context is thought to be distinct from its antioxidant activity and may involve the modulation of targets such as NF-κB and 5-lipoxygenase. mdpi.comresearchgate.net The compound has also been shown to preserve the activity of glutathione (B108866) disulfide reductase (GR) and glutathione-S-transferase (GST), enzymes crucial for maintaining cellular redox homeostasis. mdpi.comresearchgate.net In the context of its anticancer properties, it has been found to induce apoptosis in colon cancer cells through the activation of caspases 3 and 9, leading to the release of cytochrome C. mdpi.com

The antioxidant mechanism of phenolic acids like this compound is generally attributed to their ability to act as free radical scavengers through hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton-loss electron transfer (SPLET) mechanisms. nih.govnih.gov The presence and position of substituents on the benzene (B151609) ring, such as the methoxy group, play a crucial role in enhancing this antioxidant potential. nih.gov

| Biological Effect | Proposed Mechanism of Action | Reference |

| Quorum Sensing Inhibition | Competitive inhibition of the RhlI/R system | nih.gov |

| Hepatoprotective | Modulation of NF-κB and 5-lipoxygenase; preservation of GR and GST activity | mdpi.comresearchgate.net |

| Anticancer | Induction of apoptosis via caspase-3 and -9 activation | mdpi.com |

| Antioxidant | Free radical scavenging via HAT, SET-PT, and SPLET mechanisms | nih.govnih.gov |

General Antimicrobial Action Pathways (beyond T3SS-specific mechanisms)

The antimicrobial efficacy of a compound is defined by its ability to inhibit or kill microbial pathogens through various molecular interactions. While direct research on the specific antimicrobial action pathways of this compound is limited, the mechanisms can be inferred by examining the activities of its structural components: the cinnamic acid scaffold and the hydroxamic acid functional group. The general antimicrobial actions of related compounds involve the disruption of cell structures, inhibition of crucial enzymes, and interference with essential metabolic processes. nih.govyoutube.com

Disruption of Cell Membrane and Wall Integrity

A primary mechanism by which many antimicrobial agents exert their effects is through the damage of the bacterial cell membrane and wall. nih.gov Cinnamic acid derivatives have been shown to compromise these critical barriers. For instance, 4-Methoxycinnamic acid (MCA) demonstrates antifungal activity by inhibiting the synthesis of the fungal cell wall and altering the permeability of the fungal cell membrane. nih.gov This disruption leads to the leakage of intracellular components and a loss of the proton motive force, ultimately causing cell death. nih.govnih.gov Similarly, madecassic acid, another natural compound, has been found to destroy the integrity of both the cell membrane and cell wall of Staphylococcus aureus, resulting in the leakage of macromolecules. mdpi.comresearchgate.net The hydrophobic nature of the methoxycinnamoyl group in this compound likely facilitates its insertion into the lipid bilayer of microbial membranes, leading to destabilization and increased permeability. nih.gov

Studies on other antimicrobial compounds show that this membrane disruption can be observed through the release of intracellular ATP and the inability of cells to maintain their membrane potential. nih.gov For example, treatment of MRSA with certain antimicrobial peptides results in the degradation of the bacterial lipid membrane and subsequent cell lysis. mdpi.com The enterocin (B1671362) KAE01 has been observed via scanning electron microscopy to cause pore formation and plasmolysis in Pseudomonas aeruginosa cells. mdpi.com

Inhibition of Essential Microbial Enzymes

The hydroxamic acid moiety (-CONHOH) is a well-known chelating group that can bind to metal ions present in the active sites of various enzymes, leading to their inhibition. researchgate.netresearchgate.net This function is a key pathway for the antimicrobial action of hydroxamic acid-containing compounds.

Metalloenzymes: Many essential bacterial enzymes are metalloproteins. Hydroxamic acids are effective inhibitors of metalloproteinases, such as metallo-β-lactamases (MBLs), which confer resistance to β-lactam antibiotics. researchgate.net By coordinating with the zinc ions in the active site of these enzymes, hydroxamic acids can inactivate them and restore antibiotic susceptibility. researchgate.net Another critical target is the enzyme LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc deacetylase), a zinc-dependent deacetylase essential for the biosynthesis of lipid A in Gram-negative bacteria. researchgate.net Inhibition of LpxC by hydroxamic acid-based compounds blocks the formation of the outer membrane, proving lethal to the bacteria. researchgate.net

Urease: Acetohydroxamic acid is a known inhibitor of urease, an enzyme produced by some bacteria like Proteus species. nih.gov Urease breaks down urea (B33335) into ammonia, which raises the pH of the urine and can inactivate certain antibiotics like methenamine. By inhibiting urease, acetohydroxamic acid prevents this pH increase, thereby potentiating the antibacterial effect of other drugs. nih.gov

Respiratory Chain Enzymes: The antimicrobial action can also stem from the inhibition of enzymes crucial for cellular respiration and energy metabolism. Madecassic acid has been shown to significantly reduce the activity of succinate (B1194679) dehydrogenase (SDH) and malate (B86768) dehydrogenase (MDH) in S. aureus. mdpi.comresearchgate.net These enzymes are vital components of the tricarboxylic acid (TCA) cycle. Their inhibition disrupts the primary pathway for energy production, leading to bacterial growth arrest.

The table below summarizes the minimum inhibitory concentrations (MIC) for various cinnamic acid derivatives and other natural compounds against different microbes, illustrating their range of activity.

| Compound | Microorganism | MIC (μg/mL) |

| Madecassic Acid | Staphylococcus aureus | 31.25 |

| Madecassic Acid | Methicillin-resistant S. aureus (MRSA) | 62.5 |

| Madecassic Acid | Escherichia coli | 250 |

| Madecassic Acid | Pseudomonas aeruginosa | 125 |

| Phloroglucinol Derivative (A5) | Methicillin-resistant S. aureus (MRSA) | 0.98 |

This table presents data on the antimicrobial activity of various compounds against selected microorganisms. mdpi.comresearchgate.netnih.gov

The following table details the inhibitory effects of certain compounds on key bacterial enzymes.

| Inhibitor | Enzyme | Organism/System | Effect |

| Madecassic Acid | Succinate Dehydrogenase (SDH) | Staphylococcus aureus | Significant decrease in activity |

| Madecassic Acid | Malate Dehydrogenase (MDH) | Staphylococcus aureus | Significant decrease in activity |

| Acetohydroxamic Acid | Urease | Proteus species | Inhibition of enzyme activity |

| Hydroxamic Acid Analogues | LpxC Deacetylase | Gram-negative bacteria | Inhibition constant (Ki) ~50 nM |

| Dihydroxamic Acid Compound 7 | Metallo-β-lactamase (Bla2) | Bacillus anthracis | Competitive inhibition (Ki = 0.18 μM) |

This table outlines the inhibitory action of specific compounds on various microbial enzymes. mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.gov

Interference with Nucleic Acid Metabolism

A further mechanism of antimicrobial action involves targeting the processes of DNA replication and repair. nih.gov Research on madecassic acid has revealed that it can interact with DNA, leading to the relaxation of supercoiled DNA strands. mdpi.comresearchgate.net Furthermore, it was found to inhibit the activity of both DNA topoisomerase I and II. mdpi.com These enzymes are essential for managing DNA topology during replication, transcription, and repair. Their inhibition prevents proper DNA processing, which ultimately represses cell growth and leads to cell death. mdpi.com

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Structural Features Critical for Enzymatic Inhibition

The inhibitory prowess of p-Methoxycinnamohydroxamic acid against various enzymes is largely attributed to a few key structural components: the hydroxamic acid functional group, the α,β-unsaturated carbonyl system of the cinnamoyl backbone, and the methoxy (B1213986) substituent on the phenyl ring.

The p-methoxy group (-OCH3) on the phenyl ring is an electron-donating group. Its presence and position significantly influence the electronic properties of the entire molecule. This, in turn, can affect the binding affinity and inhibitory potency. While some studies on related cinnamoyl derivatives suggest that electron-withdrawing groups can enhance activity against certain enzymes like urease, the electron-donating nature of the methoxy group in this compound may be favorable for other targets. nih.gov It can also impact the compound's pharmacokinetic properties, such as its solubility and metabolic stability. For instance, p-methoxycinnamic acid, a related compound, has shown neuroprotective activity, suggesting the importance of this substituent.

Correlation of Structural Modifications with Type III Secretion System Modulatory Potency

The Type III Secretion System (T3SS) is a sophisticated apparatus used by many Gram-negative bacteria to inject virulence factors into host cells, making it a prime target for anti-virulence therapies. nih.govnih.gov Small molecules, including derivatives of cinnamic acid, have been investigated as inhibitors of this system.

While direct and extensive SAR studies on this compound as a T3SS inhibitor are still emerging, general principles from related compounds can be extrapolated. The core cinnamoyl scaffold is a recognized pharmacophore for T3SS inhibition. Modifications to the aromatic ring and the side chain can drastically alter the inhibitory potency. For instance, studies on other T3SS inhibitors have shown that the nature and position of substituents on the phenyl ring are critical for activity. nih.gov The hydroxamic acid moiety in this compound could potentially interact with metal ions that may be essential for the function of T3SS components or could form hydrogen bonds with key amino acid residues in the protein targets.

Comparative Analysis of this compound with other Cinnamoyl Derivatives in SAR Contexts

To fully appreciate the SAR of this compound, it is instructive to compare it with other cinnamoyl derivatives.

In a study on cinnamoyl hydroxamic acids as urease inhibitors, derivatives with electron-withdrawing groups on the aromatic ring generally showed higher activity. nih.gov This suggests that for urease inhibition, an increased electrophilicity of the Michael acceptor is beneficial. In this context, the electron-donating methoxy group in this compound might lead to lower urease inhibitory activity compared to its nitro- or halo-substituted counterparts. However, this is not a universal rule and is highly dependent on the specific enzyme target.

Conversely, when considering histone deacetylase (HDAC) inhibition, the electronic nature of the substituent can have a different impact. The cinnamoyl hydroxamic acid scaffold is a known feature in several approved HDAC inhibitors. nih.gov The interactions in the active site are complex, and the p-methoxy group could contribute to favorable van der Waals interactions or hydrogen bonding with specific residues in the binding pocket, potentially enhancing potency against certain HDAC isoforms.

The table below presents a hypothetical comparative analysis based on general SAR principles for cinnamoyl derivatives against a generic metalloenzyme.

| Compound | Aromatic Substituent | Electronic Effect | Expected Relative Activity |

| Cinnamohydroxamic acid | None | Neutral | Baseline |

| This compound | p-OCH3 | Electron-donating | Target-dependent |

| p-Nitrocinnamohydroxamic acid | p-NO2 | Electron-withdrawing | Potentially higher for some targets |

| p-Chlorocinnamohydroxamic acid | p-Cl | Electron-withdrawing | Potentially higher for some targets |

This table is illustrative and the actual relative activities can vary significantly depending on the specific biological target.

Computational Approaches in SAR Elucidation (e.g., Quantitative Structure-Activity Relationship (QSAR) modeling)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are invaluable tools for elucidating the SAR of compounds like this compound. nih.gov

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), it is possible to build a predictive model. For a series of cinnamoyl hydroxamic acid derivatives, a QSAR study could identify the key descriptors that correlate with their inhibitory potency. For example, a model might reveal that a specific range of lipophilicity (logP) and a particular electronic charge on the hydroxamic acid oxygen atoms are crucial for high activity. Such models can then be used to predict the activity of newly designed analogs before their synthesis, thus streamlining the drug discovery process.

Molecular docking simulations provide a three-dimensional view of how this compound might bind to its target enzyme. These simulations can predict the binding orientation and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. For instance, a docking study could show the hydroxamic acid group chelating the zinc ion in the active site of an HDAC, while the p-methoxyphenyl group fits into a specific hydrophobic pocket. This information is critical for understanding the molecular basis of inhibition and for designing modifications to improve binding affinity.

The integration of these computational approaches with experimental data provides a powerful strategy for a comprehensive understanding of the SAR of this compound and for the rational design of new and improved therapeutic agents.

Advanced Methodological Frameworks in P Methoxycinnamohydroxamic Acid Research

Spectroscopic and Chromatographic Techniques for Compound Analysis and Characterization

The precise analysis and characterization of p-Methoxycinnamohydroxamic acid are foundational to all further biological and computational studies. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are indispensable tools for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound in various matrices. A typical HPLC method would involve a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., water with a small percentage of formic or phosphoric acid to control pH). researchgate.net Detection is commonly achieved using a UV-Vis detector, as the aromatic ring and conjugated system of the molecule absorb UV light at specific wavelengths. nih.govresearchgate.net For instance, a method developed for the related compound p-methoxycinnamic acid utilized a µ-Bondapak C18 column with a mobile phase of methanol and water (30:70) and UV detection at 286 nm. researchgate.net The retention time under specific chromatographic conditions serves as a qualitative identifier, while the peak area provides quantitative information. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of this compound. ¹H NMR spectroscopy can identify the different types of protons and their chemical environments within the molecule, such as the aromatic protons, the vinyl protons of the cinnamoyl group, and the protons of the methoxy (B1213986) and hydroxamic acid moieties. chemicalbook.comchemicalbook.comhmdb.ca For example, in the ¹H NMR spectrum of the related 4-methoxycinnamic acid, specific chemical shifts are observed for the methoxy protons, the protons on the double bond, and the protons on the benzene (B151609) ring. chemicalbook.comhmdb.ca ¹³C NMR spectroscopy complements this by providing information about the carbon skeleton of the molecule.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. nist.gov When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a powerful tool for identifying the compound in complex mixtures and for structural elucidation. nih.gov The mass spectrum of a compound provides a unique fingerprint based on its mass-to-charge ratio (m/z).

| Technique | Application in this compound Research | Key Parameters |

| HPLC | Separation, quantification, and purity assessment. researchgate.netresearchgate.net | Column (e.g., C18), mobile phase composition, flow rate, detection wavelength. researchgate.netnih.gov |

| ¹H NMR | Elucidation of the proton framework and molecular structure. chemicalbook.comchemicalbook.com | Chemical shifts (ppm), coupling constants (Hz), integration. |

| ¹³C NMR | Determination of the carbon skeleton of the molecule. | Chemical shifts (ppm). |

| MS | Determination of molecular weight and elemental formula. nist.gov | Mass-to-charge ratio (m/z), fragmentation pattern. |

In Vitro Cell-Based Assays for Functional Profiling

In vitro cell-based assays are critical for determining the biological activity of this compound and for elucidating its mechanism of action at the cellular level. These assays can range from reporter gene assays that measure the modulation of specific signaling pathways to enzymatic assays that directly assess the compound's effect on enzyme activity.

Reporter Gene Assays for Pathway Modulation

Reporter gene assays are versatile tools used to study the effect of a compound on gene expression and cell signaling pathways. nih.govindigobiosciences.comyoutube.com These assays typically involve the use of a recombinant plasmid where the expression of a "reporter gene" (e.g., luciferase or β-galactosidase) is under the control of a specific promoter or response element that is sensitive to a particular signaling pathway. youtube.com If this compound modulates this pathway, it will lead to a measurable change in the expression of the reporter protein. youtube.com

For instance, to investigate if this compound affects the NF-κB signaling pathway, a cell line could be engineered to contain a luciferase gene downstream of an NF-κB response element. youtube.com An increase or decrease in luciferase activity upon treatment with the compound would indicate a modulatory effect on the pathway. These assays are highly adaptable and can be used in high-throughput screening to identify compounds with specific biological activities. nih.gov

Enzymatic Activity Assays and Kinetic Analysis (e.g., competitive and non-competitive inhibition models)

Enzymatic assays are employed to directly measure the inhibitory or activating effect of this compound on specific enzymes. nih.gov Many hydroxamic acid derivatives are known to be inhibitors of metalloenzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). nih.govresearchgate.net

A typical enzymatic assay involves incubating the enzyme with its substrate in the presence and absence of this compound and measuring the rate of product formation. A reduction in the reaction rate in the presence of the compound indicates inhibition. researchgate.net

To understand the mechanism of inhibition, kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations. nih.gov The data are then plotted using methods like the Lineweaver-Burk plot to determine the type of inhibition:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. In this case, the apparent Michaelis constant (Km) increases, while the maximum velocity (Vmax) remains unchanged. youtube.com

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. Here, the Vmax decreases, but the Km remains the same. youtube.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. Both Vmax and Km are reduced.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Vmax and Km. researchgate.net

A study on the inhibition of tyrosinase by substituted hydroxamic acids revealed a competitive inhibition mechanism with respect to the reducing substrate. nih.gov

| Assay Type | Purpose | Example Application for this compound | Key Parameters Measured |

| Reporter Gene Assay | To assess the modulation of specific cellular signaling pathways. nih.govyoutube.com | Investigating effects on pathways like NF-κB or AP-1. | Reporter protein activity (e.g., luminescence, fluorescence). youtube.com |

| Enzymatic Activity Assay | To directly measure the effect on a specific enzyme's function. nih.gov | Testing for inhibition of enzymes like HDACs or MMPs. nih.govresearchgate.net | Rate of substrate conversion to product. |

| Enzyme Kinetic Analysis | To determine the mechanism of enzyme inhibition. nih.gov | Differentiating between competitive, non-competitive, or other inhibition models. | Michaelis constant (Km) and maximum velocity (Vmax). youtube.com |

Computational Chemistry and Bioinformatics

Computational methods are increasingly used to complement experimental research by providing insights into the molecular interactions of compounds like this compound with their biological targets. These in silico techniques can predict binding affinities, elucidate interaction modes, and guide the design of more potent and selective derivatives.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies can be used to predict its binding mode within the active site of a target enzyme, such as an HDAC or a matrix metalloproteinase. nih.govmdpi.com The results of a docking simulation are often expressed as a scoring function, which estimates the binding affinity. A lower binding energy generally suggests a more stable and favorable interaction. nih.gov For instance, molecular docking of ferulic acid, a related compound, against various receptors revealed favorable binding energies, indicating potential interactions. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-target interaction over time. nih.gov An MD simulation calculates the motion of atoms in the system, allowing researchers to observe the stability of the ligand-protein complex, the conformational changes that may occur upon binding, and the key interactions, such as hydrogen bonds, that stabilize the complex. researchgate.net The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common analyses in MD simulations to assess the stability of the complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Predictions

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comfrontiersin.org By analyzing a dataset of compounds with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. nih.gov

For a series of cinnamohydroxamic acid derivatives, a QSAR model could be built using various molecular descriptors that quantify different aspects of the molecules' physicochemical properties (e.g., hydrophobicity, electronic properties, and steric parameters). nih.govnih.gov Such models can identify the key structural features that are important for the desired biological activity, thereby guiding the rational design of more potent analogs of this compound. nih.gov For example, a QSAR study on hydroxamic acid-based HDAC inhibitors identified that the presence of a hydrophobic group and an electron-withdrawing group could influence activity. nih.gov

| Computational Method | Objective | Application to this compound Research | Key Outputs |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. nih.gov | To identify potential binding modes and targets for the compound. | Binding energy/score, predicted binding pose, key interacting residues. nih.gov |

| Molecular Dynamics Simulation | Simulates the movement of atoms in a ligand-protein complex over time. nih.gov | To assess the stability of the binding and observe conformational changes. | RMSD, RMSF, hydrogen bond analysis, interaction energies. nih.gov |

| QSAR | Establishes a correlation between chemical structure and biological activity. mdpi.comfrontiersin.org | To predict the activity of new derivatives and guide lead optimization. | A mathematical model that relates molecular descriptors to activity. nih.gov |

De Novo Design Principles for Analog Generation

De novo drug design is a computational methodology for generating novel molecular structures from the ground up, either by assembling smaller fragments or by creating them atom-by-atom. nih.gov This approach is particularly valuable for exploring new chemical space and generating compounds with unique scaffolds, distinct from existing chemical libraries. researchgate.net The design process can be broadly categorized into two main strategies: ligand-based and structure-based design. nih.gov In the context of generating analogs for a specific compound like this compound, these principles offer a powerful framework for discovering next-generation molecules with potentially improved properties.

The fundamental goal of de novo design is to construct novel molecules that are complementary to a biological target's binding site or that share key pharmacophoric features with known active compounds. nih.gov For this compound, a known class of hydroxamic acid derivatives are histone deacetylase (HDAC) inhibitors, which provides a logical starting point for structure-based design. nih.govnih.govrsc.org

Structure-Based De Novo Design

This approach relies on the three-dimensional structure of the biological target, such as an enzyme or receptor. nih.gov The process aims to build a molecule directly within the confines of the binding site.

Fragment-Based Methods A dominant strategy in modern de novo design is the use of molecular fragments. nih.gov Instead of building a molecule one atom at a time, which can lead to a combinatorial explosion and synthetically infeasible structures, fragment-based methods assemble larger molecules from a pre-defined library of small, chemically tractable fragments. acs.orgacs.org This narrows the search space while maintaining chemical diversity. nih.gov

For generating analogs of this compound, the molecule can be dissected into key fragments:

The Warhead: The hydroxamic acid group, is crucial for activity in many enzyme inhibitors (e.g., HDACs) as it chelates a metal ion in the active site.

The Linker: The cinnamoyl scaffold provides the structural connection and appropriate geometry.

The Cap: The p-methoxyphenyl group, which typically interacts with the surface of the binding pocket.

The primary fragment-based strategies include:

Fragment Growing: This technique starts with a "seed" fragment placed optimally in a key interaction region of the binding site. cresset-group.com For instance, the hydroxamic acid moiety of this compound could be anchored in the active site of a target like an HDAC. The algorithm then explores ways to "grow" the molecule by adding new fragments from a library, extending it into adjacent pockets of the binding site to form new linker and cap groups.

Fragment Linking: This method involves identifying two or more fragments that bind to different sub-pockets of the active site. cresset-group.com The algorithm then attempts to connect them with a suitable linker fragment to create a single, higher-affinity molecule. acs.org One could screen for small molecules that bind in the vicinity of the anchored hydroxamic acid and then computationally link them.

Fragment Merging (or Hopping): In this approach, a core scaffold is retained while peripheral fragments are replaced with alternatives that offer different properties (e.g., improved solubility, different interaction patterns). The cinnamoyl linker or the p-methoxyphenyl cap of the parent molecule could be replaced with bioisosteric or novel fragments to generate a diverse library of analogs. cresset-group.com

The table below outlines how these principles could be applied to this compound.

Table 1: Application of Fragment-Based De Novo Design Strategies to this compound

| Design Strategy | Description | Application Example for this compound Analog Generation |

| Fragment Growing | A seed fragment is placed in the binding site, and the molecule is extended by adding new fragments. cresset-group.com | Anchor the hydroxamic acid group in the active site of a target enzyme. Computationally grow novel linkers and cap groups to occupy adjacent binding pockets. |

| Fragment Linking | Two or more fragments binding to different regions are connected with a linker. acs.orgcresset-group.com | Identify a separate fragment that binds to a region near the cap-binding pocket. Design a novel linker to connect this fragment to the core hydroxamic acid structure. |

| Fragment Merging/Hopping | Parts of a known ligand are replaced with different fragments to create novel molecules with similar binding modes. cresset-group.com | Replace the p-methoxyphenyl group with other aromatic or aliphatic rings to explore new interactions. Alternatively, replace the cinnamoyl linker with a different scaffold (scaffold hopping). |

Computational Tools and Algorithms

The execution of de novo design relies on sophisticated computational software and algorithms that can explore the vast chemical space and evaluate the generated molecules.

Evolutionary Algorithms These algorithms mimic the process of natural evolution. acs.org A population of initial molecular structures is generated and then iteratively improved through "mutations" (e.g., adding, deleting, or substituting atoms or fragments) and "crossovers" (combining parts of different molecules). acs.org Each new generation is evaluated with a fitness function, which typically scores molecules based on predicted binding affinity, drug-likeness, and synthetic accessibility. acs.orgacs.org

Generative Deep Learning Models More recently, deep learning, particularly generative models like Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), has been applied to de novo design. nih.gov These models learn the underlying patterns and syntax of chemical structures from large databases of known molecules. youtube.com They can then generate novel molecules that adhere to chemical rules and are optimized for desired properties. This approach can be steered to produce focused libraries of compounds with specific characteristics, such as high predicted affinity for a particular target. youtube.com

A variety of software platforms are available to implement these design principles, each with unique features and underlying algorithms.

Table 2: Examples of Software Used in De Novo Drug Design

| Software | Key Features | Developer/Provider |

| Schrödinger De Novo Design Workflow | Integrated platform for large-scale chemical space exploration, combining enumeration with free energy calculations (FEP+) for potency scoring. schrodinger.com | Schrödinger, Inc. |

| MOE (Molecular Operating Environment) | Comprehensive suite with tools for structure-based design, molecular docking, and cheminformatics. deepmirror.ai | Chemical Computing Group |

| AlvaBuilder | A tool for de novo molecular design using Genetic Algorithms on molecular graphs, with a user-friendly interface. acs.org | Alvascience |

| Cresset | Provides solutions for fragment-based drug discovery, including growing, linking, and bioisosteric replacement based on electrostatic complementarity. cresset-group.com | Cresset |

| LEGEND | An early and successful program for structure-based de novo design that has been used to generate novel enzyme inhibitors. nih.gov | Mentioned in academic literature |

By leveraging these advanced methodological frameworks, researchers can systematically explore novel chemical entities related to p-Methoxycinnamohydroxamic acid, moving beyond simple modifications to discover truly innovative analogs with potentially enhanced therapeutic profiles.

Future Research Directions and Academic Perspectives

Exploration of Novel Molecular Targets and Signaling Pathways

A primary avenue for future research lies in the comprehensive identification and characterization of the molecular targets of p-Methoxycinnamohydroxamic acid. The structural motif of a hydroxamic acid is a well-established pharmacophore known to interact with specific classes of enzymes, suggesting promising starting points for investigation.

Hydroxamic acids are renowned for their ability to chelate metal ions, a property that underpins their inhibitory action against metalloenzymes. nih.gov Two major families of enzymes, histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), stand out as probable targets. nih.govnih.gov

Histone Deacetylases (HDACs): HDACs are critical regulators of gene expression through the deacetylation of lysine (B10760008) residues on histones and other proteins. nih.govnih.gov Their aberrant activity is a hallmark of many cancers, making HDAC inhibitors a valuable class of anti-cancer agents. nih.govnih.gov The hydroxamic acid moiety can effectively bind to the zinc ion in the active site of HDACs, leading to their inhibition. nih.gov Future studies should, therefore, include in vitro enzymatic assays to determine if this compound can inhibit various HDAC isoforms. A proposed research workflow could involve:

In vitro HDAC Inhibition Assays: Screening this compound against a panel of recombinant human HDAC isoforms (Class I, II, and IV) to determine its inhibitory potency (IC50 values) and selectivity.

Cell-Based Assays: Investigating the downstream effects of HDAC inhibition in cancer cell lines, such as the hyperacetylation of histones and non-histone proteins (e.g., p53), cell cycle arrest, and induction of apoptosis. nih.gov

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). nih.gov Their overexpression is associated with tumor invasion, metastasis, and angiogenesis. nih.gov The hydroxamic acid group can also chelate the catalytic zinc ion in the active site of MMPs, thereby inhibiting their activity. nih.gov Research on the parent compound, p-methoxycinnamic acid, has already demonstrated an effect on MMP-2 in a model of colon carcinogenesis. nih.gov This provides a strong rationale for investigating this compound as a potential MMP inhibitor. A proposed research workflow could include:

In vitro MMP Inhibition Assays: Evaluating the inhibitory activity of this compound against key MMPs implicated in cancer progression, such as MMP-2 and MMP-9.

Zymography: Assessing the effect of the compound on the gelatinolytic activity of MMP-2 and MMP-9 secreted by cancer cells.

Invasion Assays: Using Boyden chamber assays to determine if this compound can inhibit the invasion of cancer cells through a reconstituted basement membrane (Matrigel).

Beyond HDACs and MMPs, untargeted approaches like proteomic profiling could reveal entirely new molecular targets and signaling pathways modulated by this compound, opening up unforeseen therapeutic possibilities.

Design and Synthesis of Analogues with Enhanced Potency and Selectivity

Once the primary molecular targets of this compound are identified, the next logical step is the rational design and synthesis of analogues with improved biological activity. The goal would be to enhance potency against the desired target while minimizing off-target effects, thereby improving the therapeutic index.

The chemical structure of this compound offers several points for modification. Structure-activity relationship (SAR) studies would be crucial in guiding the synthetic efforts. nih.gov Key areas for modification include:

The Phenyl Ring: The methoxy (B1213986) group on the phenyl ring can be moved to the ortho- or meta-positions, or replaced with other electron-donating or electron-withdrawing groups to probe the electronic requirements for optimal target binding.

The Cinnamic Linker: The length and rigidity of the linker between the phenyl ring and the hydroxamic acid moiety can be altered. For instance, the double bond could be saturated to increase flexibility, or the linker could be extended or shortened.

The Hydroxamic Acid Moiety: While the hydroxamic acid is likely essential for activity against metalloenzymes, modifications to the nitrogen atom could be explored to fine-tune its chelating properties and pharmacokinetic profile.

A general synthetic approach could involve the coupling of substituted cinnamic acids with hydroxylamine (B1172632) or its protected derivatives. nih.gov The synthesized analogues would then be subjected to the same battery of in vitro and cell-based assays as the parent compound to evaluate their potency and selectivity.

Table 1: Potential Modifications for Analogue Synthesis

| Structural Component | Potential Modifications | Rationale |

| Phenyl Ring | Substitution with different functional groups (e.g., halogens, alkyls, nitro) | To modulate electronic properties and steric interactions with the target protein. |

| Cinnamic Linker | Saturation of the double bond, extension or shortening of the alkyl chain | To alter the flexibility and spatial orientation of the pharmacophore. |

| Hydroxamic Acid | N-alkylation or N-arylation | To improve metabolic stability and cell permeability. |

Investigation of Synergistic Effects in Complex Biological Systems

Combination therapy is a cornerstone of modern oncology, offering the potential to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicities. mdpi.com Natural products and their derivatives are increasingly being explored as adjuvants to conventional chemotherapy. mdpi.com Future research should, therefore, investigate the potential synergistic effects of this compound when combined with established anti-cancer drugs.

Given its likely mechanism of action as an HDAC or MMP inhibitor, this compound could potentiate the effects of DNA-damaging agents or other targeted therapies. For example, HDAC inhibitors can relax chromatin structure, making DNA more accessible to chemotherapeutic agents like cisplatin (B142131). nih.gov Similarly, MMP inhibitors could prevent the metastatic spread of tumors that are being targeted by cytotoxic drugs like doxorubicin (B1662922). nih.gov

Potential combination studies could involve:

In vitro Cytotoxicity Assays: Evaluating the combination of this compound with drugs like cisplatin and doxorubicin across a panel of cancer cell lines. The combination index (CI) method would be used to determine if the interaction is synergistic, additive, or antagonistic. nih.gov

Apoptosis and Cell Cycle Analysis: Investigating the mechanisms underlying any observed synergy, such as enhanced induction of apoptosis or more profound cell cycle arrest. nih.govnih.gov

Table 2: Potential Synergistic Combinations and Their Rationale

| Combination | Rationale for Synergy |

| This compound + Cisplatin | HDAC inhibition by the hydroxamic acid may increase chromatin accessibility, enhancing the DNA-damaging effects of cisplatin. nih.govmdpi.com |

| This compound + Doxorubicin | Inhibition of MMPs could prevent doxorubicin-treated tumor cells from metastasizing. nih.govmdpi.com Additionally, both agents may converge on apoptosis induction pathways. nih.gov |

Advancements in Delivery Systems for Research Applications (e.g., lipophilization for bioavailability enhancement)

The therapeutic potential of many promising compounds is often limited by poor pharmacokinetic properties, such as low aqueous solubility and poor bioavailability. nih.gov p-Methoxycinnamic acid, the parent compound, is known to have its bioavailability enhanced through lipophilization. mdpi.com It is, therefore, reasonable to assume that this compound may also benefit from advanced drug delivery strategies.

Lipophilization, the process of increasing a compound's lipid solubility, can be achieved through esterification of the hydroxamic acid moiety, although this would temporarily mask the key functional group. A more sophisticated approach would be the encapsulation of this compound into nanocarriers, such as liposomes. nih.gov

Liposomal Formulations: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. nih.gov For a relatively water-insoluble compound like this compound, it could be partitioned within the lipid bilayer of the liposome. The potential advantages of a liposomal formulation include:

Enhanced Solubility and Bioavailability: Encapsulation can improve the solubility of the compound in aqueous environments and protect it from premature metabolism, thereby increasing its oral bioavailability. nih.gov

Targeted Delivery: The surface of liposomes can be modified with targeting ligands (e.g., antibodies, peptides) to direct the drug to specific tissues or cell types, such as tumors.

Controlled Release: The composition of the lipid bilayer can be tailored to control the rate of drug release at the target site.

Future research in this area would involve the development and characterization of a liposomal formulation of this compound. This would include optimizing the lipid composition, particle size, and drug loading efficiency. The resulting formulation would then need to be evaluated in preclinical models to assess its pharmacokinetic profile and therapeutic efficacy compared to the free compound. nih.gov

Q & A

Q. What are the recommended synthetic routes for p-Methoxycinnamohydroxamic acid, and how can researchers optimize reaction yields?

Hydroxamic acids are typically synthesized via the acylation of hydroxylamine or through the Lossen rearrangement of hydroxamate esters . For p-Methoxycinnamohydroxamic acid, a two-step approach is common:

- Step 1 : Esterification of p-methoxycinnamic acid (PMCA) to form an intermediate ester.

- Step 2 : Reaction with hydroxylamine under controlled pH (e.g., alkaline conditions) to yield the hydroxamic acid derivative. Yield optimization requires monitoring reaction temperature (e.g., 25–40°C), solvent selection (e.g., ethanol or DMSO), and stoichiometric ratios of reagents. Purity can be verified via HPLC with UV detection at 280 nm .

Q. What analytical techniques are critical for characterizing this compound in laboratory settings?

Key methods include:

- NMR spectroscopy : Confirm structural integrity using <sup>1</sup>H and <sup>13</sup>C NMR, focusing on the hydroxamic proton (δ 9.5–10.5 ppm) and methoxy group (δ 3.8–4.0 ppm) .

- HPLC-MS : Quantify purity and detect impurities using reverse-phase C18 columns with mobile phases like methanol:water (70:30) .

- Melting point analysis : Compare observed melting points (e.g., ~173°C) to literature values to assess crystallinity .

Q. How can researchers address solubility limitations of this compound in aqueous systems?

Solubility challenges (e.g., 0.71 mg/mL in water at 25°C) can be mitigated via:

- Co-crystallization : Use co-formers like succinic acid to enhance dissolution rates by altering crystal lattice energy .

- pH adjustment : Increase solubility in alkaline buffers (pH > 8) due to deprotonation of the hydroxamic acid group .

Advanced Research Questions

Q. What mechanistic insights guide the design of in vitro studies for p-Methoxycinnamohydroxamic acid’s enzyme inhibition (e.g., tyrosinase or carbonic anhydrase)?

- Target validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to enzymes like TYR or CA isoforms .

- Kinetic assays : Conduct Lineweaver-Burk plots to determine inhibition constants (Ki) under varying substrate concentrations .

- Selectivity profiling : Compare IC50 values across enzyme isoforms (e.g., CA2 vs. CA9) to assess specificity .

Q. How should researchers resolve contradictions in reported biological activities (e.g., antinociceptive vs. antihyperglycemic effects) across studies?

- Data triangulation : Cross-validate findings using multiple models (e.g., murine pain models vs. pancreatic β-cell assays) .

- Dose-response analysis : Ensure activity correlations are dose-dependent and not confounded by off-target effects at high concentrations.

- Batch consistency : Verify compound purity and stability (e.g., via accelerated stability studies) to rule out degradation artifacts .

Q. What methodologies are recommended for studying the pharmacokinetics of p-Methoxycinnamohydroxamic acid in in vivo systems?

- Bioanalytical workflows : Use LC-MS/MS to quantify plasma concentrations, with sample preparation involving protein precipitation (acetonitrile) .

- Compartmental modeling : Apply non-linear mixed-effects models (NONMEM) to estimate absorption (ka), clearance (CL), and volume of distribution (Vd) .

- Tissue distribution : Radiolabel the compound (e.g., <sup>14</sup>C) to track accumulation in target organs .

Q. How can researchers design robust structure-activity relationship (SAR) studies for hydroxamic acid derivatives?

- Scaffold modification : Systematically vary substituents (e.g., methoxy position, alkyl chain length) and assess impact on bioactivity .

- Quantum chemical calculations : Compute electronic properties (e.g., HOMO-LUMO gaps) to correlate with inhibitory potency .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to generate predictive models based on steric and electrostatic fields .

Methodological Considerations

Q. What statistical approaches are critical for analyzing clustered data in studies with repeated measurements (e.g., enzyme activity assays)?

- Mixed-effects models : Account for nested observations (e.g., technical replicates) using random intercepts .

- Intraclass correlation (ICC) : Calculate ICC to quantify variability between vs. within experimental batches (target ICC > 0.7) .

Q. How should researchers ensure reproducibility in pharmacological studies involving p-Methoxycinnamohydroxamic acid?

- Pre-registration : Document experimental protocols (e.g., dose ranges, endpoints) in open-access repositories before data collection .

- Blinded analysis : Separate compound preparation and data interpretation teams to reduce bias .

- Negative controls : Include vehicle-only groups and reference inhibitors (e.g., kojic acid for tyrosinase assays) .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.